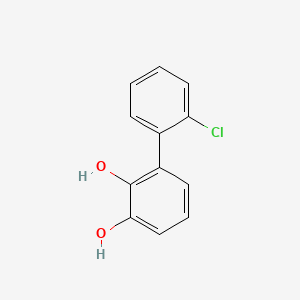

2'-Chloro-biphenyl-2,3-diol

CAS No.: 138833-48-4

Cat. No.: VC1649234

Molecular Formula: C12H9ClO2

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138833-48-4 |

|---|---|

| Molecular Formula | C12H9ClO2 |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)benzene-1,2-diol |

| Standard InChI | InChI=1S/C12H9ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,14-15H |

| Standard InChI Key | SNGROCQMAKYWRE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl |

Introduction

Chemical Structure and Identification

2'-Chloro-biphenyl-2,3-diol, also known as 2'-chloro-2,3-dihydroxybiphenyl, is a chlorinated derivative of biphenyl-2,3-diol characterized by a chlorine atom at the 2' position of the biphenyl ring system and hydroxyl groups at positions 2 and 3. The compound belongs to the chemical class of chlorinated biphenyls and represents an important metabolic intermediate in PCB degradation pathways.

Structural Characteristics

The molecular structure of 2'-Chloro-biphenyl-2,3-diol features two benzene rings connected by a single bond, with a chlorine substituent at the 2' position (ortho position on the second ring) and two hydroxyl groups at the 2 and 3 positions of the first ring. This arrangement creates a unique structural motif that influences its biochemical reactivity, particularly in enzymatic systems responsible for PCB metabolism.

Physicochemical Properties

While specific data for 2'-Chloro-biphenyl-2,3-diol is limited in the available literature, we can extrapolate some properties from closely related compounds. Based on the non-chlorinated analog biphenyl-2,3-diol, we can anticipate the following approximate properties with the understanding that the chlorine substituent will modify these values:

The addition of a chlorine atom to the biphenyl-2,3-diol structure likely increases its lipophilicity and decreases water solubility compared to the non-chlorinated analog, consistent with general trends observed in chlorinated aromatic compounds.

Biosynthesis and Laboratory Preparation

2'-Chloro-biphenyl-2,3-diol is primarily studied as a metabolic intermediate rather than a natural product. Its preparation in laboratory settings is essential for investigating PCB degradation pathways and enzymatic activities.

Biosynthetic Production

In research settings, 2'-Chloro-biphenyl-2,3-diol can be produced through controlled biological systems. A documented approach involves using bacterial cells expressing specific dioxygenase enzymes:

"For the preparation of chlorosubstituted 2,3-dihydroxybiphenyls, P. putida KT2442(pDM9) expressing BphA1A2A3A4B of R. globerulus strain P6 was grown on LB agar plates containing 500 μg of chloramphenicol per ml as previously described."

Scaled Preparation Method

For larger quantities, researchers have employed a specific protocol:

"Larger amounts of 2′-chloro-2,3-dihydroxybiphenyl were prepared from 2-chlorobiphenyl by resting cells of... [bacterial culture with] optical density of 2 was incubated with 400 mg of 2-chlorobiphenyl dissolved in 2 ml of dimethyl sulfoxide. The reaction was monitored with a Shimadzu high-pressure liquid chromatography system."

This conversion represents an important biotransformation where the parent compound 2-chlorobiphenyl undergoes enzymatic hydroxylation to form the dihydroxy metabolite. The process demonstrates the utility of bacterial systems in generating chlorinated metabolites for research purposes.

Enzymatic Reactivity and Transformations

The biochemical significance of 2'-Chloro-biphenyl-2,3-diol is primarily related to its role as a substrate for various dioxygenase enzymes involved in PCB degradation pathways.

Enzymatic Assay Conditions

The enzymatic transformation of 2'-Chloro-biphenyl-2,3-diol can be monitored under specific laboratory conditions:

"2,3-Dihydroxybiphenyl dioxygenase activity was determined in 50 mM K/Na-phosphate (pH 7.5) with 0.1 mM 2,3-diydroxybiphenyl as the substrate. Kinetic parameters were determined at substrate ranges of 1 to 1,000 μM (2,3-dihydroxybiphenyl and 2′-, 3′-, or 4′-chloro-2,3-dihydroxybiphenyl)."

The enzymatic reaction typically produces a yellow-colored meta-cleavage product (HOPDA - 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate) that can be spectrophotometrically monitored, providing a convenient method for assessing enzymatic activity.

Role in PCB Metabolism and Environmental Significance

2'-Chloro-biphenyl-2,3-diol represents an important intermediate in the bacterial degradation pathway of chlorinated biphenyls, which has significant implications for environmental remediation strategies.

Position in Metabolic Pathways

The formation of 2'-Chloro-biphenyl-2,3-diol typically occurs as a secondary step in PCB degradation, following initial dioxygenation of chlorobiphenyls. This metabolic pathway illustrates the stepwise process by which microorganisms transform recalcitrant environmental pollutants into more readily metabolized compounds.

Analytical Detection Methods

The detection and quantification of 2'-Chloro-biphenyl-2,3-diol in environmental and experimental samples require sophisticated analytical techniques.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) systems have been employed for monitoring the formation and transformation of 2'-Chloro-biphenyl-2,3-diol:

"The reaction was monitored with a Shimadzu high-pressure liquid chromatography system (LC-10AD liquid chromatograph, DGU-3A degasser, SPD-M10A diode array detector, and FCV-10AL solvent mixer) equipped with a SC125/LiChrospher (Bischoff, Leonberg, Germany) 5-μm column. The aqueous solvent system (flow rate, 1 ml/min) contained 0.01% (vol/vol) H3PO4 (87%) and 60% (vol/vol) methanol."

Advanced Mass Spectrometry

More recent studies employ sophisticated mass spectrometry techniques for comprehensive metabolite analysis:

"Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)" has been used to characterize metabolites of chlorinated biphenyls, potentially including 2'-Chloro-biphenyl-2,3-diol.

These advanced analytical methods allow for the detection and structural confirmation of trace amounts of chlorinated metabolites in complex biological matrices, enabling more detailed studies of metabolic pathways.

Structural Comparison with Related Compounds

Understanding 2'-Chloro-biphenyl-2,3-diol in the context of related compounds provides valuable insights into structure-activity relationships.

Comparison with Positional Isomers

While 2'-Chloro-biphenyl-2,3-diol has a chlorine at the 2' position, other positional isomers such as 4'-chlorobiphenyl-2,3-diol show different physicochemical properties and biological activities:

The different positions of the chlorine atom influence the three-dimensional structure of these compounds, affecting their binding to enzymes and subsequent transformation rates.

Comparison with Non-chlorinated Analog

The parent compound biphenyl-2,3-diol provides a baseline for understanding how chlorination affects properties:

The addition of a chlorine atom generally increases lipophilicity and can alter enzyme binding characteristics, potentially affecting metabolic rates and pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume